6-甲氧基-1-甲基-1H-吲唑

描述

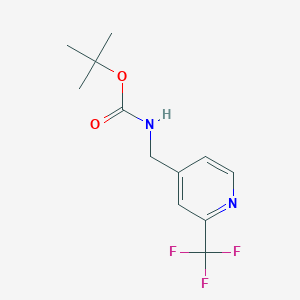

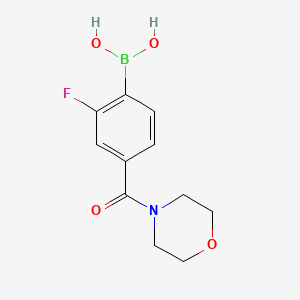

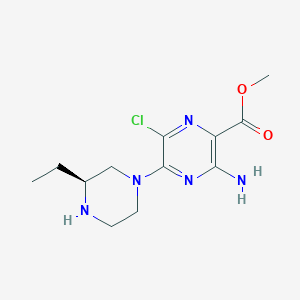

6-Methoxy-1-methyl-1H-indazole is a chemical compound with the CAS Number 1236127-55-1 and a linear formula of C9H10N2O . It has a molecular weight of 162.19 .

Synthesis Analysis

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . The synthesis of indazole derivatives involves various methods including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 6-Methoxy-1-methyl-1H-indazole is represented by the InChI code1S/C9H10N2O/c1-11-9-5-8(12-2)4-3-7(9)6-10-11/h3-6H,1-2H3 . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer . Chemical Reactions Analysis

The chemical reactions involving indazole derivatives include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical and Chemical Properties Analysis

6-Methoxy-1-methyl-1H-indazole is a solid substance that should be stored sealed in a dry room at room temperature .科学研究应用

抗菌活性

吲唑类化合物因其抗菌活性而受到研究。 例如,某些吲唑衍生物对细菌培养物(如金黄色葡萄球菌属、铜绿假单胞菌、变形杆菌属和大肠杆菌)显示出中等至高度活性 。虽然这项研究没有特别提到“6-甲氧基-1-甲基-1H-吲唑”,但这种化合物也可能被探索其潜在的抗菌特性。

合成策略

近年来,吲唑的合成方法一直是化学研究的热点。 策略包括过渡金属催化的反应、还原环化反应以及吲唑的无溶剂合成 。这些方法可用于合成“6-甲氧基-1-甲基-1H-吲唑”并探索其独特特性。

对 FGFR1 的抑制活性

吲唑类化合物已被评估其对 FGFR1(成纤维细胞生长因子受体 1)的抑制活性。 吲唑衍生物表现出有希望的 FGFR1 抑制和适度的抗增殖活性 。“6-甲氧基-1-甲基-1H-吲唑”也可能被研究其作为 FGFR1 抑制剂的潜力。

科学研究材料

吲唑可作为科学研究材料购买,这表明它们在各种实验室实验和研究中的应用 。“6-甲氧基-1-甲基-1H-吲唑”可用于研究环境中开发新的化学工艺或药物。

安全和危害

The safety information for 6-Methoxy-1-methyl-1H-indazole includes several hazard statements: H302-H315-H319-H335 . These indicate that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Relevant Papers The relevant papers retrieved provide valuable information on the synthesis, biological activities, and other aspects of indazole derivatives . These papers can be referred to for more detailed information.

作用机制

Target of Action

6-Methoxy-1-methyl-1H-indazole, like other indazole derivatives, is believed to interact with various biological targets. Indazole-containing compounds have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It is known that indazole derivatives can inhibit, regulate, and/or modulate various kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .

Biochemical Pathways

Indazole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Result of Action

Indazole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

属性

IUPAC Name |

6-methoxy-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-9-5-8(12-2)4-3-7(9)6-10-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJICJVRIGIYQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)OC)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

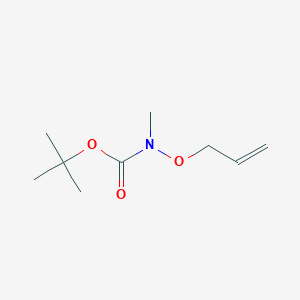

![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B1397882.png)

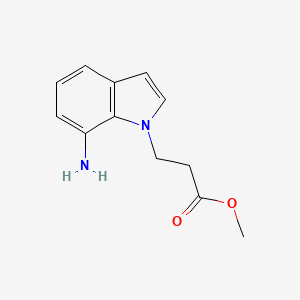

![Methyl pyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B1397891.png)

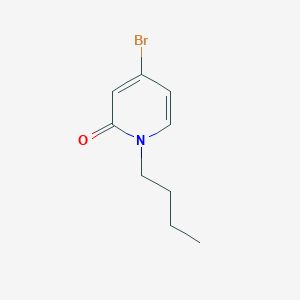

![2-Chloropyrido[2,3-d]pyrimidine](/img/structure/B1397899.png)